2-Amino-N,2-dimethylpropanamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-N,2-dimethylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,2-dimethylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N,2-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(2,6)4(8)7-3;/h6H2,1-3H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUSHCIBKUDLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84827-06-5 | |

| Record name | 2-amino-N,2-dimethylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a niche yet significant molecule in the landscape of chemical synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its structural features, comprising a sterically hindered alpha-amino acid derivative, offer unique properties that are of interest to medicinal and process chemists. This guide provides a comprehensive overview of the fundamental properties of 2-Amino-N,2-dimethylpropanamide hydrochloride, including its physicochemical characteristics, synthesis, analytical characterization, and safety considerations. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Physicochemical Properties

The hydrochloride salt of 2-Amino-N,2-dimethylpropanamide exists as a stable, solid material under standard laboratory conditions. The presence of the hydrochloride salt enhances its aqueous solubility, a desirable trait for various synthetic and biological applications.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 84827-06-5 | [2] |

| Molecular Formula | C₅H₁₃ClN₂O | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | [2] |

| Synonyms | 2-Amino-N,2-dimethyl-propanamide HCl, N1,2-Dimethylalaninamide hydrochloride | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not experimentally determined. The free base, N,2-dimethylpropanamide, has a melting point of 20 °C.[3] | N/A |

| Solubility | Soluble in water.[1] Solubility in organic solvents is not extensively reported but is expected in polar protic solvents. | N/A |

| pKa | Not experimentally determined. Predicted pKa for the free base is approximately 16.36.[3] | N/A |

Synthesis and Characterization

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride can be approached through several synthetic strategies common in peptide and amine chemistry. A plausible and efficient method involves the amidation of a protected α-amino acid followed by deprotection and salt formation.

Proposed Synthesis Workflow

A logical synthetic route would start from a commercially available protected amino acid, such as Boc-α-aminoisobutyric acid. This approach ensures stereochemical control if a specific enantiomer is desired and prevents unwanted side reactions at the amino group during amide bond formation.

Sources

A Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Structure, Synthesis, and Application in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the strategic use of specialized molecular building blocks is paramount to the successful design of novel therapeutic agents. Non-proteinogenic amino acids and their derivatives offer a rich scaffold for creating compounds with enhanced pharmacological profiles. This guide provides an in-depth technical overview of 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS No: 84827-06-5), a versatile building block characterized by its unique gem-dimethyl substitution pattern.[1][2][3] We will explore its fundamental chemical structure, propose a detailed and rationalized synthetic pathway, outline its strategic applications in drug discovery, and provide robust analytical protocols for its characterization and quality control. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Chemical Identity and Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is the salt form of a derivative of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The defining feature of this molecule is the gem-dimethyl group at the alpha-carbon, which imparts significant conformational rigidity. This structural constraint is a highly desirable trait in medicinal chemistry for limiting the flexibility of a peptide backbone, thereby improving target affinity and metabolic stability. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions.[4]

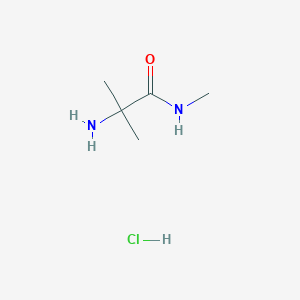

Below is a diagram illustrating the chemical structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Caption: Chemical structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | [1] |

| CAS Number | 84827-06-5 | [1][2][3] |

| Molecular Formula | C₅H₁₃ClN₂O | [1][2][5] |

| Molecular Weight | 152.62 g/mol | [1][3] |

| Canonical SMILES | CC(C)(C(=O)NC)N.Cl | [1][2] |

| InChIKey | NWUSHCIBKUDLAD-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (expected) | [6] |

| Solubility | Soluble in water | [6] |

| Storage | Sealed in a dry environment at room temperature | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient approach starts from the readily available 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid). The workflow involves protection of the amino group, activation of the carboxylic acid for amide coupling, and subsequent deprotection to yield the final hydrochloride salt.

Sources

- 1. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 84827-06-5|2-Amino-N,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | 1235441-01-6 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Building Block for Sterically Constrained Peptidomimetics

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,2-dimethylpropanamide hydrochloride, a sterically hindered α,α-disubstituted amino acid derivative. While not a compound with a storied history of direct therapeutic application, its significance lies in its role as a valuable building block in medicinal chemistry. This guide will delve into the scientific rationale for its existence, its synthesis, chemical properties, and its application in the design of conformationally constrained peptides and peptidomimetics. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Steric Hindrance in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of defined secondary structure in solution. Nature overcomes this by embedding peptides in larger protein scaffolds. In drug discovery, a key strategy to impart stability and bioactivity is the introduction of conformational constraints. One of the most effective methods to achieve this is through the use of α,α-disubstituted amino acids.[1]

The incorporation of a gem-dimethyl group at the α-carbon, as seen in 2-Amino-N,2-dimethylpropanamide hydrochloride, severely restricts the rotational freedom around the N-Cα and Cα-C bonds. This steric hindrance forces the peptide backbone into a more defined and predictable conformation, often promoting the formation of stable secondary structures like β-turns or helices.[2][3] These constrained peptides are more resistant to enzymatic degradation and can present a well-defined pharmacophore to their biological targets, potentially leading to enhanced potency and selectivity.

Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is the hydrochloride salt of the corresponding free base. The salt form enhances its stability and water solubility, making it easier to handle and use in subsequent synthetic steps.

| Property | Value | Source |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | PubChem |

| CAS Number | 84827-06-5 | PubChem |

| Molecular Formula | C5H13ClN2O | PubChem |

| Molecular Weight | 152.62 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water | Inferred from hydrochloride salt nature |

Plausible Discovery and Historical Context: A Deductive Reconstruction

Its conceptual origin can be traced back to the foundational work on α,α-disubstituted amino acids and their profound impact on peptide conformation. As medicinal chemists sought to fine-tune the properties of peptide-based drugs, the need for simple, non-functionalized, yet sterically demanding building blocks would have become apparent. The synthesis of 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid, Aib) and its derivatives was a critical step in this field.[4] 2-Amino-N,2-dimethylpropanamide hydrochloride represents a logical extension of this work, providing a readily available amide-capped building block for solid-phase or solution-phase peptide synthesis.

Synthesis of 2-Amino-N,2-dimethylpropanamide Hydrochloride

The synthesis of α,α-disubstituted amino acids is often challenging due to the steric hindrance at the α-carbon.[1] However, established methods can be adapted for the preparation of 2-Amino-N,2-dimethylpropanamide hydrochloride. A plausible and efficient synthetic route is a modification of the Strecker synthesis, which is a classic method for producing α-amino acids.[5][6][7]

Proposed Synthetic Pathway: A Modified Strecker Approach

The synthesis would likely proceed in three main stages: formation of an α-aminonitrile, hydrolysis to the corresponding amino acid, and subsequent amidation and salt formation.

Caption: Proposed synthetic pathway for 2-Amino-N,2-dimethylpropanamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 2-Amino-2-methylpropanenitrile. Acetone is treated with ammonia and hydrogen cyanide (or a cyanide salt like KCN with an ammonium salt like NH₄Cl). The reaction forms an intermediate imine which is then attacked by the cyanide ion to yield the α-aminonitrile.[8]

-

Step 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid (Aib). The resulting 2-amino-2-methylpropanenitrile is subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl). This converts the nitrile group into a carboxylic acid, yielding 2-amino-2-methylpropanoic acid.

-

Step 3: Amide Formation. The carboxylic acid of Aib is activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂). The activated acyl chloride is then reacted with methylamine to form 2-Amino-N,2-dimethylpropanamide.

-

Step 4: Hydrochloride Salt Formation. The final free base is dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with hydrogen chloride gas or a solution of HCl in an organic solvent to precipitate the desired 2-Amino-N,2-dimethylpropanamide hydrochloride salt.

This proposed synthesis is robust and utilizes well-established chemical transformations, making it a cost-effective and scalable method for producing this building block.

Application in Drug Discovery: A Versatile Building Block

The primary utility of 2-Amino-N,2-dimethylpropanamide hydrochloride is as a C-terminal capping agent in the synthesis of short, constrained peptides. The amide cap removes the negative charge of a free carboxylate, which can be beneficial for membrane permeability.

Incorporation into Peptidomimetics

The compound can be used in both solid-phase and solution-phase peptide synthesis. The free amino group allows for its coupling to the C-terminus of a growing peptide chain or to an N-protected amino acid.

Caption: Use as a building block in solid-phase peptide synthesis.

The resulting peptide, capped with the N,2-dimethylpropanamide moiety, will have a conformationally restricted C-terminal residue. This can be used to induce specific turns or to probe the structure-activity relationship of a peptide ligand where C-terminal flexibility is thought to be detrimental to binding.

Conclusion

2-Amino-N,2-dimethylpropanamide hydrochloride is a prime example of a molecule whose importance is not in its individual biological activity, but in the structural and conformational properties it imparts to larger molecules. As a sterically hindered building block, it provides medicinal chemists with a valuable tool to create more stable and potent peptide-based therapeutics. Its straightforward synthesis and the predictable conformational constraints it imposes make it a significant, albeit understated, contributor to the field of peptidomimetic drug discovery. The continued exploration of constrained peptides will undoubtedly ensure the relevance of such foundational building blocks in the development of next-generation therapeutics.

References

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved from [Link]

- Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161–168.

- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Peptides from C(alpha,alpha)-disubstituted alpha-amino acids: a unique structural world. Biopolymers, 60(6), 396-419.

-

Wikipedia. (2023). 2-Aminoisobutyric acid. Retrieved from [Link]

- Zhang, Y., De, S., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

-

Vankova, P., & Ivanova, Y. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

- Goodman, M., & Chorev, M. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1269–1270.

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930.

- Funke, C., & Wzorek, J. (2018). Universal Peptidomimetics. Methods in molecular biology, 1787, 1–19.

- Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Omote, Y. (1996). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 38(6), 705–721.

- Lombardi, A., et al. (2000). Conformational effects of C(alpha,alpha)-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-8.

-

Wikipedia contributors. (2023, December 1). 2-Aminoisobutyric acid. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

- Zhang, Y., De, S., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

-

Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. MDPI. Retrieved from [Link]

-

Vankova, P. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

- Goodman, M., & Chorev, M. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1269-1270.

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

- Funke, C. W., & Wzorek, J. S. (2010). Universal Peptidomimetics. Protein and Peptide Letters, 17(11), 1367-1372.

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

A Comprehensive Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-N,2-dimethylpropanamide hydrochloride, a synthetically valuable building block in medicinal chemistry. The IUPAC name for this compound is 2-amino-N,2-dimethylpropanamide;hydrochloride [1]. As a derivative of an α,α-disubstituted amino acid, this molecule offers unique structural properties that are increasingly leveraged in the design of novel therapeutics. This guide details plausible synthetic routes, comprehensive analytical methodologies for quality control, and discusses its potential applications as a key intermediate in the development of new pharmaceutical agents. The strategic incorporation of the gem-dimethyl group on the α-carbon imparts specific conformational constraints, making it a desirable scaffold for modulating the biological activity and pharmacokinetic profiles of drug candidates.

Introduction: The Strategic Importance of α,α-Disubstituted Amino Acid Derivatives

α,α-Disubstituted α-amino acids and their derivatives are a pivotal class of non-proteinogenic building blocks in contemporary drug discovery. Their defining structural feature—the absence of a hydrogen atom on the α-carbon—confers significant resistance to enzymatic degradation and constrains the conformational flexibility of peptides and small molecules into which they are incorporated. This has made them instrumental in the design of peptidomimetics, enzyme inhibitors, and other therapeutics with enhanced stability and receptor-binding affinity.

2-Amino-N,2-dimethylpropanamide hydrochloride belongs to this esteemed class of compounds. Its utility as a synthetic intermediate is rooted in its bifunctional nature, possessing both a primary amine and an amide group, which allows for diverse chemical modifications. The hydrochloride salt form enhances its solubility in aqueous media and improves its stability, facilitating its use in various reaction conditions.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2-amino-N,2-dimethylpropanamide hydrochloride is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | [1] |

| CAS Number | 84827-06-5 | [1] |

| Molecular Formula | C₅H₁₃ClN₂O | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| Appearance | White crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in water and organic solvents | Inferred from similar compounds |

Structural Diagram:

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-Amino-N,2-dimethylpropanamide hydrochloride

A Senior Application Scientist's Perspective on a Novel Compound Investigation

Foreword

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous scientific investigation. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). Understanding how a compound interacts with biological systems at a molecular level is fundamental to predicting its efficacy, safety, and therapeutic potential. This guide provides a comprehensive, in-depth framework for characterizing the MoA of a novel compound, using 2-Amino-N,2-dimethylpropanamide hydrochloride (herein referred to as 2-ADMP) as a representative example.

Publicly available information on the specific biological activity of 2-ADMP is limited. Therefore, this document will serve as a technical blueprint, outlining the logical progression of experiments and the scientific rationale required to characterize a novel compound. For illustrative purposes, we will hypothesize that 2-ADMP is an antagonist of a G-protein coupled receptor (GPCR), a common and therapeutically significant target class. This hypothetical scenario will allow for a detailed exploration of relevant experimental protocols and data interpretation.

Introduction to 2-Amino-N,2-dimethylpropanamide hydrochloride (2-ADMP)

2-Amino-N,2-dimethylpropanamide hydrochloride is an organic compound with the chemical formula C5H13ClN2O.[1] Its structure, featuring a propanamide backbone with amino and dimethyl substitutions, suggests potential interactions with biological macromolecules.[2] While currently utilized primarily as a chemical intermediate in organic synthesis, its structural motifs warrant investigation into its pharmacological properties.[2][3]

This guide will detail the systematic approach to:

-

Identify the molecular target of 2-ADMP.

-

Characterize the nature of the interaction (e.g., agonist, antagonist).

-

Delineate the downstream signaling pathways modulated by 2-ADMP.

Pharmacological Target Identification and Validation

The first crucial step is to identify the specific molecular target of 2-ADMP. This process typically begins with broad screening and progressively narrows down to a specific protein or receptor.

Initial Target Screening: Rationale and Workflow

Given a novel compound with an unknown MoA, a high-throughput screening (HTS) campaign against a diverse panel of receptors and enzymes is the logical starting point. The choice of this panel is guided by the compound's chemical structure. For 2-ADMP, its small molecule, amine-containing structure makes it a plausible candidate for interacting with receptors that bind small molecule neurotransmitters or hormones, many of which are GPCRs.

Experimental Workflow: Target Screening

Caption: Workflow for initial pharmacological target identification of 2-ADMP.

Target Validation: Radioligand Binding Assays

Once a primary target is identified (for our hypothesis, "GPCR-X"), the next step is to validate this interaction and determine the binding affinity. Radioligand binding assays are the gold standard for this purpose.[4][5] These assays measure the direct interaction of a compound with its receptor target.[4]

Core Principle: Competitive binding assays quantify the ability of an unlabeled compound (2-ADMP) to displace a radiolabeled ligand with known affinity for the target receptor.[6] The output is the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay [6][7]

-

Preparation of Membranes:

-

Culture cells expressing the target receptor (GPCR-X).

-

Homogenize the cells in a cold lysis buffer to isolate cell membranes containing the receptor.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

A fixed concentration of the radioligand (e.g., ³H-agonist for GPCR-X).

-

Varying concentrations of the unlabeled test compound (2-ADMP).

-

The membrane preparation.

-

-

Include control wells for:

-

Total binding: Radioligand + membranes (no competitor).

-

Non-specific binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand.

-

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the specific binding as a function of the 2-ADMP concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of 2-ADMP that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity of 2-ADMP for GPCR-X

| Parameter | Value | Description |

| Radioligand | [³H]-Ligand Y | A known high-affinity ligand for GPCR-X. |

| Radioligand Kd | 1.5 nM | Dissociation constant of [³H]-Ligand Y. |

| 2-ADMP IC50 | 120 nM | Concentration of 2-ADMP inhibiting 50% of radioligand binding. |

| 2-ADMP Ki | 45 nM | Calculated affinity of 2-ADMP for GPCR-X. |

Delineating the Functional Mechanism of Action

After confirming that 2-ADMP binds to GPCR-X, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the endogenous agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)?[8]

Functional Assays: Measuring Downstream Signaling

GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which in turn modulate the activity of effector enzymes and the production of second messengers like cyclic AMP (cAMP).[9][10][11] Functional assays measure these downstream events to classify the compound's activity.

Hypothesized Signaling Pathway: Gs-Coupled GPCR

For this guide, we will assume GPCR-X is coupled to the Gs alpha subunit (Gαs). Upon agonist activation, Gαs stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9] An antagonist would block this agonist-induced increase.[12]

Caption: Hypothesized Gs-coupled GPCR signaling pathway blocked by 2-ADMP.

Experimental Protocol: cAMP Accumulation Assay [13][14]

This assay will determine if 2-ADMP can block the increase in cAMP production induced by a known GPCR-X agonist.

-

Cell Preparation:

-

Culture cells expressing GPCR-X in a 96-well plate.

-

Prior to the assay, treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of 2-ADMP (the potential antagonist).

-

Stimulate the cells with a fixed concentration of a known GPCR-X agonist (typically at its EC80 concentration to ensure a robust signal).

-

Include controls:

-

Basal (no agonist, no 2-ADMP).

-

Agonist only (no 2-ADMP).

-

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[13][14] In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Plot the cAMP levels against the concentration of 2-ADMP.

-

Determine the IC50 value, representing the concentration of 2-ADMP that causes a 50% reduction in the agonist-induced cAMP response.

-

Data Presentation: Functional Antagonism by 2-ADMP

| Condition | cAMP Level (Relative Units) | Interpretation |

| Basal | 1.0 ± 0.1 | Baseline cAMP level. |

| Agonist (10 nM) | 15.2 ± 1.2 | Agonist stimulates a ~15-fold increase in cAMP. |

| Agonist + 2-ADMP (1 µM) | 1.5 ± 0.2 | 2-ADMP potently blocks the agonist effect. |

| 2-ADMP IC50 | 85 nM | Potency of 2-ADMP as a functional antagonist. |

Probing Deeper: Downstream Signaling Pathways

To build a more comprehensive MoA profile, it's essential to investigate further downstream signaling events. For many GPCRs, activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the MAPK signaling cascade.[15][16]

Experimental Protocol: Phospho-ERK1/2 Assay [17][18]

This assay determines if 2-ADMP can block agonist-induced ERK1/2 phosphorylation.

-

Cell Culture and Starvation:

-

Plate cells expressing GPCR-X.

-

Serum-starve the cells overnight to reduce basal levels of ERK phosphorylation.

-

-

Compound Treatment:

-

Pre-treat cells with various concentrations of 2-ADMP.

-

Stimulate with a known GPCR-X agonist for a short period (e.g., 5-10 minutes).

-

-

Lysis and Detection:

-

Data Analysis:

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Calculate the fold-change in p-ERK levels relative to the unstimulated control.

-

Determine the IC50 of 2-ADMP for the inhibition of agonist-induced ERK phosphorylation.

-

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to elucidating the mechanism of action for a novel compound, 2-Amino-N,2-dimethylpropanamide hydrochloride (2-ADMP). Through a logical sequence of target screening, binding validation, and functional characterization assays, a clear picture of the compound's molecular pharmacology can be constructed.

Based on our hypothetical investigation, 2-ADMP has been characterized as a potent and selective antagonist of "GPCR-X," with a binding affinity (Ki) of 45 nM. It effectively blocks agonist-induced downstream signaling through both the cAMP and ERK1/2 pathways, with functional IC50 values of 85 nM and 95 nM, respectively.

This detailed MoA profile is the cornerstone for all future drug development efforts. It enables informed decisions for lead optimization, provides a basis for designing in vivo efficacy and safety studies, and ultimately, helps in identifying the potential therapeutic indications for which 2-ADMP could be a valuable new medicine.

References

-

Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

-

Veprintsev Lab. (2021). What makes a GPCR agonist an agonist and antagonist an antagonist?. [Link]

-

ChemBK. Propanamide, 2-amino-N,N-dimethyl-. [Link]

-

Patsnap Synapse. (2024). What are GPCR antagonists and how do they work?. [Link]

-

Khan Academy. G protein coupled receptors. [Link]

-

National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Wikipedia. G protein-coupled receptor. [Link]

-

National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. [Link]

-

PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. [Link]

-

Creative Diagnostics. GPCR Pathway. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

-

ACS Publications. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [Link]

-

PubMed. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]

-

PubMed. Radioligand binding methods for membrane preparations and intact cells. [Link]

-

ResearchGate. (2025). Pharmacology of Antagonism of GPCR | Request PDF. [Link]

-

Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

-

ResearchGate. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]

-

Radioligand binding methods: practical guide and tips. [Link]

-

YouTube. (2020). Real-Time Monitoring of Striatal GPCR Mediated cAMP Signaling... [Link]

-

National Center for Biotechnology Information. Figure 9. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

Sources

- 1. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Khan Academy [khanacademy.org]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. Figure 9. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mesoscale.com [mesoscale.com]

2-Amino-N,2-dimethylpropanamide hydrochloride molecular weight

An In-Depth Technical Guide to 2-Amino-N,2-dimethylpropanamide Hydrochloride

This guide provides a comprehensive technical overview of 2-Amino-N,2-dimethylpropanamide hydrochloride, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and applications, with an emphasis on the scientific rationale behind the described methodologies.

Core Chemical Identity and Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is a derivative of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). Its structure incorporates a sterically hindered α,α-dimethylated carbon center, which imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry and peptide research.[1][2] The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability for storage and handling.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | [3] |

| Molecular Formula | C₅H₁₃ClN₂O | [1][3][4] |

| Molecular Weight | 152.62 g/mol | [3][4] |

| CAS Number | 84827-06-5 | [1][3] |

| Canonical SMILES | CC(C)(C(=O)NC)N.Cl | [1][3] |

| Appearance | White to off-white solid (typical) | N/A |

| Parent Compound | 2-Amino-N,2-dimethylpropanamide (CAS: 106914-07-2) | [2][3] |

| Computed Properties | --- | --- |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Rationale-Driven Synthesis Protocol

The synthesis of 2-Amino-N,2-dimethylpropanamide hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and common pathway begins with the readily available 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid). The workflow is designed to first protect the primary amine, then form the amide bond, and finally deprotect the amine and form the hydrochloride salt.

A plausible synthetic route is detailed below. This method is adapted from established procedures for amino acid coupling and deprotection, such as those used for similar structures.[5]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 2-Amino-N,2-dimethylpropanamide HCl.

Step-by-Step Methodology

Step 1: N-terminal Protection of 2-Amino-2-methylpropanoic acid

-

Causality: The primary amine of the starting material is highly nucleophilic and would interfere with the subsequent amide bond formation. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the coupling reaction but can be easily removed under acidic conditions that are orthogonal to the newly formed amide bond.

-

Protocol:

-

Dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide (NaOH) solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature below 5°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).

-

Extract the product (Boc-Aib-OH) with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

-

Step 2: Amide Coupling with Methylamine

-

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is slow and requires high temperatures, which can lead to side products. The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile (methylamine) under mild conditions.

-

Protocol:

-

Dissolve the Boc-Aib-OH (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add HBTU (1.1 eq), HOBt (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the mixture for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Add a solution of methylamine (e.g., 2.0 M in THF, 1.2 eq) dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until completion (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase and concentrate in vacuo. Purify the crude product (Boc-Aib-NHMe) via column chromatography if necessary.

-

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Causality: This final step serves two purposes: removing the Boc protecting group to liberate the free amine and forming the desired hydrochloride salt to improve stability and solubility. A strong acid, typically HCl dissolved in an organic solvent, is used to cleave the acid-labile Boc group. The process is clean, often releasing tert-butanol and carbon dioxide as byproducts.

-

Protocol:

-

Dissolve the purified Boc-Aib-NHMe (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 3-5 eq) at 0°C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, 2-Amino-N,2-dimethylpropanamide hydrochloride, as a stable salt.

-

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is necessary. This self-validating system combines chromatographic separation with spectroscopic analysis.

Diagram of the Analytical Workflow

Caption: Workflow for analytical verification of the final product.

Protocol 1: Purity Determination by RP-HPLC

-

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the target compound from unreacted starting materials, byproducts, and residual solvents based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the amide bond).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for research applications.

-

Protocol 2: Identity Confirmation by Mass Spectrometry and NMR

-

Rationale: While HPLC confirms purity, it does not definitively prove identity. Mass spectrometry provides the exact molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, confirming the precise atomic connectivity.

-

Methodology:

-

Mass Spectrometry (Electrospray Ionization - ESI-MS):

-

Dissolve the sample in methanol or water.

-

Infuse into an ESI mass spectrometer in positive ion mode.

-

Expected Result: The primary ion observed will be the molecular ion of the free base [M+H]⁺. For C₅H₁₂N₂O, the expected monoisotopic mass is approximately 117.10 (M = 116.16).

-

-

¹H NMR Spectroscopy (e.g., 400 MHz, in D₂O or DMSO-d₆):

-

Expected Signals (in D₂O):

-

A singlet at ~1.5-1.7 ppm corresponding to the six protons of the two equivalent α-methyl groups (C(CH₃)₂).

-

A singlet at ~2.7-2.9 ppm corresponding to the three protons of the N-methyl group (NHCH₃).

-

The amine (NH₂) and amide (NH) protons will exchange with D₂O and may not be visible. In DMSO-d₆, they would appear as broad signals.

-

-

-

¹³C NMR Spectroscopy (e.g., 100 MHz, in D₂O or DMSO-d₆):

-

Expected Signals:

-

A signal for the α-methyl carbons.

-

A signal for the N-methyl carbon.

-

A signal for the quaternary α-carbon.

-

A signal for the carbonyl carbon (C=O) of the amide, typically downfield (>170 ppm).

-

-

-

Applications in Research and Drug Development

2-Amino-N,2-dimethylpropanamide hydrochloride is not an active pharmaceutical ingredient itself but rather a specialized building block used in the synthesis of more complex molecules.[1] Its utility stems from the structural features of its parent amino acid.

-

Peptidomimetics and Constrained Peptides: The gem-dimethyl group at the α-carbon sterically restricts the conformational freedom around the adjacent peptide bonds. Incorporating this moiety into a peptide sequence can induce a specific secondary structure (e.g., a helical turn) and protect the adjacent amide bond from enzymatic degradation by peptidases. This makes it a valuable tool for designing metabolically stable and structurally defined peptide-based drugs.

-

Scaffold for Small Molecule Synthesis: As a bifunctional molecule (containing both an amine and an amide), it serves as a versatile scaffold.[1] The primary amine can be functionalized to introduce diverse substituents, while the amide portion provides a stable core structure. This is particularly useful in combinatorial chemistry and library synthesis for hit-finding in drug discovery programs.

-

Proteomics Research: The compound may be used in proteomics research, potentially as a component of synthetic peptides used as standards or substrates in enzyme assays.[4]

Safety and Handling

Proper handling of 2-Amino-N,2-dimethylpropanamide hydrochloride is essential to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[8]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Rinse mouth with water and consult a physician.[8]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

-

EXCLI Journal (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]

- Google Patents (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

Angene Chemical (2024). Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG (2023). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 3. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemos.de [chemos.de]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-Amino-N,2-dimethylpropanamide hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride, a compound of interest in pharmaceutical and chemical research. This document is intended to serve as a technical resource, offering insights into its fundamental characteristics and providing methodologies for its analysis.

Introduction and Molecular Structure

2-Amino-N,2-dimethylpropanamide hydrochloride is a hydrochloride salt of an α,α-disubstituted amino acid amide. Its structure features a quaternary carbon, which imparts specific steric and electronic properties that can be of interest in medicinal chemistry and materials science. The presence of the primary amine, amide, and gem-dimethyl groups in a compact arrangement makes it a unique building block.

Molecular Structure:

Caption: 2D structure of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride is presented below. It is important to note that while some data is from experimental sources, other values are computed and should be considered as estimates.

| Property | Value | Source/Comment |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | PubChem[1] |

| CAS Number | 84827-06-5 | PubChem[1] |

| Molecular Formula | C₅H₁₃ClN₂O | PubChem[1] |

| Molecular Weight | 152.62 g/mol | PubChem[1] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Melting Point | 139-141 °C | Unconfirmed experimental value |

| Solubility | Soluble in water and organic solvents | Qualitative description |

| pKa (protonated amine) | Not experimentally determined | Predicted to be in the range of 7-9 |

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like D₂O would likely show the following signals:

-

Singlet (6H): Around 1.3-1.5 ppm, corresponding to the two equivalent methyl groups on the quaternary carbon.

-

Singlet (3H): Around 2.7-2.9 ppm, corresponding to the N-methyl group.

-

Broad Singlet (3H): The protons of the protonated amine (-NH₃⁺) may appear as a broad singlet at a variable chemical shift depending on concentration and pH, likely downfield. The amide N-H proton may also be a broad singlet, or its exchange with the solvent may render it unobservable.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit the following key resonances:

-

Quaternary Carbon: In the range of 55-65 ppm.

-

Gem-dimethyl Carbons: Around 20-30 ppm.

-

N-methyl Carbon: Around 25-35 ppm.

-

Carbonyl Carbon: In the amide region, approximately 170-180 ppm.

FTIR Spectroscopy (Predicted)

The infrared spectrum of solid 2-Amino-N,2-dimethylpropanamide hydrochloride is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching (Amine Salt): A broad band in the region of 3000-3300 cm⁻¹ due to the stretching vibrations of the -NH₃⁺ group.

-

N-H Bending (Amine Salt): Around 1500-1600 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide): Around 1550 cm⁻¹.

-

C-H Stretching and Bending: In their characteristic regions.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the compound would be expected to show a prominent peak for the parent cation (M-Cl)⁺ at an m/z of approximately 117.10, corresponding to the protonated form of 2-amino-N,2-dimethylpropanamide.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of 2-Amino-N,2-dimethylpropanamide hydrochloride.

Melting Point Determination

Principle: The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between these two temperatures.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its application in drug formulation and chemical reactions.

Materials:

-

2-Amino-N,2-dimethylpropanamide hydrochloride

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure (Qualitative):

-

Add a small, known amount of the compound (e.g., 1-5 mg) to a vial.

-

Add a small volume of the solvent (e.g., 0.1 mL) and vortex the mixture.

-

Observe if the solid dissolves completely.

-

If it dissolves, the compound is "very soluble" or "freely soluble."

-

If it does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.

-

Categorize the solubility based on the approximate volume of solvent required to dissolve the sample (e.g., based on USP solubility definitions).

pKa Determination by Titration

Principle: The pKa of the protonated primary amine can be determined by titrating a solution of the hydrochloride salt with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of 2-Amino-N,2-dimethylpropanamide hydrochloride and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the protonated amine.

Caption: Workflow for pKa Determination by Titration.

Safety and Handling

2-Amino-N,2-dimethylpropanamide hydrochloride is classified as an irritant.[1] It is important to handle this compound with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Avoid breathing dust. Use in a fume hood or with adequate ventilation.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Conclusion

2-Amino-N,2-dimethylpropanamide hydrochloride is a molecule with distinct structural features that warrant further investigation for its potential applications. This guide provides a foundational understanding of its physicochemical properties and outlines standard methodologies for its characterization. While experimental data for some properties, particularly spectral data, is not widely available, the information and protocols presented here offer a solid starting point for researchers working with this compound.

References

-

PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-N,2-dimethylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,2-dimethylpropanamide hydrochloride is a chemical compound utilized in various research and development applications, including organic synthesis and biochemical studies.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety information and best practices for handling 2-Amino-N,2-dimethylpropanamide hydrochloride.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. This information is critical for proper storage, handling, and emergency response planning.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂O | PubChem[1] |

| Molecular Weight | 152.62 g/mol | PubChem[1] |

| CAS Number | 84827-06-5 | PubChem[1] |

| Appearance | Solid (form may vary) | General Chemical Information |

| Solubility | No specific data available, but likely soluble in water as it is a hydrochloride salt. | Chemical Inference |

Known Hazards and Toxicological Information

Based on available data, 2-Amino-N,2-dimethylpropanamide hydrochloride is classified as an irritant. The primary hazards are associated with direct contact with the skin, eyes, and respiratory system.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

The following pictogram is associated with this compound:

Caption: GHS pictogram for irritant chemicals.

Toxicological Data Summary

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with 2-Amino-N,2-dimethylpropanamide hydrochloride commences. The following diagram illustrates a typical risk assessment workflow.

Sources

2-Amino-N,2-dimethylpropanamide hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Amino-N,2-dimethylpropanamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides an in-depth examination of the solubility characteristics of 2-Amino-N,2-dimethylpropanamide hydrochloride (CAS No: 84827-06-5), a compound also identified in scientific literature as U-47700.[1][2] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that combines theoretical principles, available quantitative data, and robust experimental protocols. By explaining the causality behind experimental choices and grounding our discussion in authoritative references, this document serves as both a practical guide and a foundational reference.

Compound Overview and Physicochemical Properties

2-Amino-N,2-dimethylpropanamide hydrochloride is an amino acid amide derivative.[3] As a hydrochloride salt, it is the protonated form of the parent amine, a structural feature that significantly influences its physical and chemical behavior, particularly its solubility in aqueous media. The presence of both a primary amine and an amide functional group, combined with its salt form, dictates its interactions with various solvent systems.

| Property | Value | Source |

| IUPAC Name | 2-amino-N,2-dimethylpropanamide;hydrochloride | [3] |

| Synonyms | U-47700, N1,2-Dimethylalaninamide hydrochloride | [1][3] |

| Molecular Formula | C₅H₁₃ClN₂O | [3] |

| Molecular Weight | 152.62 g/mol | [3] |

| Structure | CC(C)(C(=O)NC)N.Cl | [3] |

Core Principles of Solubility for Amine Hydrochlorides

The solubility of 2-Amino-N,2-dimethylpropanamide hydrochloride is governed by its ionic nature and the polarity of the solvent. As an amine salt, it readily dissociates in polar solvents, particularly water, into a protonated amine cation and a chloride anion. This ionization is the primary driver of its aqueous solubility.

The Critical Role of pH

For an amine hydrochloride, pH is the most dominant factor influencing aqueous solubility. The equilibrium between the protonated (cationic) form and the neutral free base form is dictated by the pKa of the primary amine and the pH of the solution.

-

In Acidic to Neutral Solutions (pH < pKa): The compound predominantly exists in its protonated, cationic form (R-NH₃⁺). This ionic species is highly polar and interacts favorably with polar water molecules, leading to high solubility.

-

In Basic Solutions (pH > pKa): As the pH increases beyond the pKa, the amine is deprotonated, converting to the neutral free base (R-NH₂). This form is significantly less polar, reducing its affinity for water and causing a sharp decrease in aqueous solubility.

This pH-dependent behavior is starkly illustrated by available data, where the compound is "Very Soluble" at pH 4 but only "Sparingly Soluble" in unbuffered water with a pH of 10.36.[1]

Influence of Solvent Polarity

The principle of "like dissolves like" is fundamental.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions, generally leading to higher solubility.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation well but are less effective at solvating the chloride anion. Solubility is often moderate to high.

-

Nonpolar Solvents (e.g., Hexane, Toluene): As nonpolar solvents cannot effectively solvate the ions, the solubility of amine hydrochlorides in these media is typically very low.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[5] This relationship allows for the preparation of supersaturated solutions, which are crucial for crystallization and purification processes. However, the exact temperature dependence must be determined empirically for each solvent system.

Quantitative Solubility Data

Quantitative solubility data for 2-Amino-N,2-dimethylpropanamide hydrochloride is limited in publicly accessible literature. The most definitive data comes from a critical review report by the World Health Organization's Expert Committee on Drug Dependence (ECDD).[1]

| Solvent System | pH | Temperature (°C) | Solubility | Classification | Source |

| Water (Unbuffered) | 10.36 | 25 | 0.49 g/L | Sparingly Soluble | [1] |

| Water (Buffered) | 4 | 25 | 527 g/L | Very Soluble | [1] |

Experimental Methodology for Solubility Determination

Determining solubility is a foundational experimental procedure. The isothermal shake-flask method is a widely accepted, gold-standard technique for measuring equilibrium solubility.[5] The protocol below is a self-validating system designed for accuracy and reproducibility.

Logical Workflow for Solubility Determination

The overall process follows a logical sequence from preparation to analysis, ensuring that equilibrium is achieved and the measurement is accurate.

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to determine the solubility of the target compound in a chosen solvent at a specific temperature.

Materials and Equipment:

-

2-Amino-N,2-dimethylpropanamide hydrochloride (analytical grade)

-

Solvent of interest (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Slurry:

-

Add an excess amount of the compound to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add ~20-30 mg of solute to 2-3 mL of the solvent.

-

For aqueous systems, use a buffered solution to maintain constant pH. Record the final pH of the slurry.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry vigorously enough to keep the solid suspended. The goal is to maximize the surface area for dissolution and reach equilibrium faster.

-

Causality: Agitation ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A period of 24 to 72 hours is typical to ensure equilibrium is fully established for complex molecules.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow solid particles to settle.

-

Carefully draw the clear supernatant into a syringe. Immediately attach a syringe filter (pre-wetted with the solvent to avoid analyte loss) and dispense the filtrate into a clean vial.

-

Causality: Filtration is a critical self-validating step. It ensures that only the dissolved solute is being measured, preventing undissolved microparticles from artificially inflating the concentration reading.

-

-

Quantification:

-

Accurately perform a serial dilution of the filtrate with the chosen solvent to bring the concentration within the calibrated linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method.

-

Analytical Quantification Techniques

The choice of analytical technique depends on the compound's properties and the required sensitivity.

A. High-Performance Liquid Chromatography (HPLC-UV):

-

Principle: Separates the analyte from any potential impurities or degradants before quantification by UV absorbance. This is the most reliable and specific method.

-

Protocol:

-

Develop a Method: Use a suitable C18 column. The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).

-

Create a Calibration Curve: Prepare a series of standards of known concentrations and inject them to establish a linear relationship between peak area and concentration.

-

Analyze Sample: Inject the diluted filtrate and determine its concentration from the calibration curve.

-

B. UV-Vis Spectrophotometry:

-

Principle: Measures the absorbance of the analyte at a specific wavelength (λ_max). This method is faster but less specific than HPLC.[6]

-

Protocol:

-

Determine λ_max: Scan a solution of the compound to find the wavelength of maximum absorbance.

-

Create a Calibration Curve: Prepare standards of known concentrations and measure their absorbance to create a Beer's Law plot.

-

Analyze Sample: Measure the absorbance of the diluted filtrate and calculate its concentration using the calibration curve.

-

Trustworthiness Check: This method assumes that the parent compound is the only substance in the solution that absorbs at λ_max. Its validity should be confirmed by running a blank and checking for interfering peaks.

-

Visualization of pH-Dependent Ionization

The solubility of 2-Amino-N,2-dimethylpropanamide hydrochloride is fundamentally tied to its ionization state, which is a direct function of the solution's pH relative to the compound's pKa.

Caption: pH Effect on Ionization and Solubility.

Conclusion

The solubility of 2-Amino-N,2-dimethylpropanamide hydrochloride is a prime example of how the physicochemical properties of a small molecule are dictated by its chemical structure and its environment. Its nature as an amine hydrochloride makes its aqueous solubility exquisitely sensitive to pH, exhibiting high solubility in acidic conditions and poor solubility in basic media. While quantitative data in a wide range of solvents is not extensively published, this guide provides the theoretical framework and robust, self-validating experimental protocols necessary for any researcher to confidently and accurately determine this critical parameter. A thorough understanding and empirical determination of solubility are indispensable first steps in the rational development of formulations for preclinical and clinical evaluation.

References

-

Title: U-47700 Critical Review Report Source: Expert Committee on Drug Dependence (ECDD), World Health Organization URL: [Link]

-

Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

-

Title: Solubility, Kinetics, Absorption Heat and Mass Transfer Studies of CO2 Absorption into Aqueous Solution of 1-Dimethylamino-2-propanol Source: ResearchGate URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Faculty of Science, Mansoura University URL: [Link]

-

Title: 2-amino-N,2-dimethylpropanamide hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: U-47700 Source: Wikipedia URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: IntechOpen URL: [Link]

-

Title: The Solubility of Amino Acids in Various Solvent Systems Source: University of the Pacific Theses and Dissertations URL: [Link]

-

Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

-

Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents Source: ResearchGate URL: [Link]

Sources

- 1. ecddrepository.org [ecddrepository.org]

- 2. U-47700 - Wikipedia [en.wikipedia.org]

- 3. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Navigating the Spectroscopic Landscape of 2-Amino-N,2-dimethylpropanamide Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Amino-N,2-dimethylpropanamide hydrochloride (C₅H₁₃ClN₂O), a compound of interest in pharmaceutical development and chemical research. In the absence of extensive publicly available experimental spectra, this document leverages predictive methodologies to elucidate the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted ¹H NMR and ¹³C NMR spectra and a plausible fragmentation pathway in electrospray ionization mass spectrometry (ESI-MS). Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectral data for this and structurally related compounds.

Introduction: The Structural Significance of 2-Amino-N,2-dimethylpropanamide Hydrochloride